Enantiomeric Purity: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer
The target (R)-enantiomer (CAS 2361923-54-6) is supplied as a stereochemically defined single enantiomer with the IUPAC name 3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid, as confirmed by the isomeric SMILES notation CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=CC=C2)C(=O)O . In contrast, the commercially widespread racemic mixture (CAS 889953-23-5) lacks stereochemical definition; Sigma-Aldrich explicitly states it provides this product 'AS-IS' and 'does not collect analytical data for this product,' meaning the purchaser must independently verify enantiomeric composition before use . Related chiral 2-substituted regioisomers, such as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 2361923-36-4), are commercially available with specified enantiomeric excess of 95–99% ee (HPLC) and chemical purity of 95–97%+ (HNMR/HPLC) , providing a benchmark for the level of chiral quality specification expected for procurement of such building blocks.
| Evidence Dimension | Stereochemical identity and enantiomeric purity specification |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 2361923-54-6; IUPAC confirms (3R) absolute configuration; no ee specification publicly available from most vendors |
| Comparator Or Baseline | Racemate (CAS 889953-23-5): no stereochemical definition, Sigma-Aldrich sells without analytical data. (S)-2-regioisomer (CAS 2361923-36-4): 95–99% ee (HPLC). (S)-enantiomer (CAS 2361918-29-6): enantiomeric purity not publicly specified. |
| Quantified Difference | Defined (R) absolute configuration vs. undefined racemic mixture; for related chiral pyrrolidine building blocks, the enantiomeric excess gap between defined enantiomer (≥95% ee) and racemate (0% ee) is >95 percentage points. |
| Conditions | Absolute configuration assignment based on IUPAC nomenclature and isomeric SMILES; chiral purity determined by chiral HPLC for comparator compounds. |
Why This Matters
In drug discovery, using a racemate or the wrong enantiomer can lead to off-target pharmacology, reduced potency, or ambiguous SAR interpretation, necessitating costly re-synthesis and chiral separation when the defined (R)-enantiomer is required for target engagement.
